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Get Quote

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application

Scientist, Analytical Chemistry Division Subject: Elemental Analysis Reference Data &

Characterization Guide for C14H20N2O (4-HO-DET & Isomers)

Executive Summary
The molecular formula C14H20N2O represents a critical intersection in pharmaceutical and

forensic analysis, most notably corresponding to 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET),

a psilocybin analog of significant research interest, and Pyrrocaine, a local anesthetic.

This guide serves as a definitive reference for validating C14H20N2O. Unlike standard

datasheets, we compare the "performance" of Combustion Elemental Analysis (CHN) against

modern spectroscopic alternatives (HRMS, qNMR) to determine the most robust workflow for

purity certification. We also address the critical issue of salt form stoichiometry, a common

failure point in the analysis of tryptamine derivatives.

Part 1: Reference Data & Theoretical Composition
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In drug development, the "Gold Standard" for purity is often defined by the agreement between

theoretical and experimental elemental composition (typically within

). Below are the calculated reference values for the freebase and common salt forms.

Table 1: Theoretical Elemental Composition (Weight %)
Element

Freebase

(C14H20N2O)
HCl Salt

(C14H20N2O · HCl)
Fumarate (1:1)
(C18H24N2O5)

MW ( g/mol ) 232.32 268.79 348.39

Carbon (C) 72.38% 62.56% 62.05%

Hydrogen (H) 8.68% 7.88% 6.94%

Nitrogen (N) 12.06% 10.42% 8.04%

Oxygen (O) 6.89% 5.95% 22.96%

Chlorine (Cl) — 13.19% —

Critical Note on Hygroscopicity: Tryptamine salts (HCl, Fumarate) are notoriously hygroscopic. A

deviation in %H > 0.4% often indicates retained moisture rather than synthetic impurity. See

Protocol A for drying instructions.

Part 2: Performance Comparison – The Analytical
Triad
Is Elemental Analysis (EA) still relevant? Below we compare the performance of Combustion

Analysis (The Product) against High-Resolution Mass Spectrometry (HRMS) and Quantitative

NMR (qNMR).

Comparative Analysis: Validating C14H20N2O
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Feature
Method A:

Combustion Analysis

(CHN)

Method B: HRMS

(Orbitrap/Q-TOF)

Method C: qNMR

(1H)

Primary Output Bulk Purity (% w/w)
Exact Mass / Formula

ID

Structural Purity &

Molar Ratio

Isomer Differentiation

Fail (Cannot

distinguish 4-HO-DET

from Pyrrocaine)

Fail (Identical exact

mass 232.1576)

Excellent (Distinct

splitting patterns)

Inorganic Detection

Excellent (Residue

indicates inorganic

salts)

Poor (Inorganics often

invisible)

Poor (Inorganics

invisible)

Solvent/Water

Detection

Good (Deviations in

C/H ratios)

Poor (Desolvation

occurs in source)

Excellent (Visible

solvent peaks)

Sample Requirement
High (~2–5 mg,

destructive)
Low (<0.1 mg)

Moderate (~5–10 mg,

non-destructive)

Verdict
Indispensable for Bulk

Certification

Indispensable for

Identity

Best for Potency

Assignment

Expert Insight: The "Isomer Trap"
Relying solely on HRMS for C14H20N2O is dangerous. 4-HO-DET (Indole core) and

Pyrrocaine (Acetanilide core) share the exact mass (

).

Performance Win: CHN Analysis validates the bulk material state (e.g., is it a hydrate? Is

there trapped solvent?), which HRMS misses.

Performance Gap: CHN cannot prove you have the correct isomer.

Solution: The "Triad Approach" (CHN + HRMS + NMR) is the only self-validating system.

Part 3: Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12495151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Combustion Analysis of Labile Tryptamines
Objective: Accurate CHN determination of 4-HO-DET without oxidation artifacts.

Reagents & Equipment:

Microbalance (readability 0.001 mg).

Tin capsules (pressed).

Vacuum drying oven.

Certified Acetanilide Standard (C=71.09%, H=6.71%, N=10.36%).

Step-by-Step Methodology:

Pre-Drying (Crucial):

4-HO-DET is sensitive to oxidation (turning blue/green). Do not heat >60°C in air.

Place sample in a vacuum oven at 40°C for 4 hours over

desiccant.

Why? Removes surface moisture that artificially inflates %H and dilutes %C and %N.

Weighing:

Tare the empty tin capsule.

Accurately weigh 2.0 ± 0.2 mg of dried sample.

Fold the capsule tightly to exclude air (minimizes atmospheric nitrogen blank).

Combustion:

Furnace Temperature: 980°C (ensure complete combustion of the indole ring).

Carrier Gas: Helium (Grade 5.0).
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Oxygen Dosing: 15 mL (optimized for ~2mg organic).

Calibration:

Run a "Conditioning" blank.

Run K-factor calibration using Acetanilide (bracket the sample weight).

Validation Criteria:

Acceptance Range: Theoretical ± 0.4%.[1]

If %C is low but %H is high: Sample is wet. Recalculate for Monohydrate (

).

Part 4: Visualization & Logic Flow
Diagram 1: The Isomer Differentiation & Purity Workflow
This logic tree guides the researcher through the validation process, ensuring no false positives

between 4-HO-DET and Pyrrocaine.
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Unknown Sample
(C14H20N2O)

Step 1: HRMS
(Confirm Formula)
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Step 2: 1H NMR
(Structural ID)

Yes

Reject Sample

No
Indole Signals
(6.9-7.2 ppm)?

Step 3: Elemental Analysis
(Purity Validation)

Yes (Indole Present)

Confirmed: Pyrrocaine

No (Acetanilide signals)

Confirmed: 4-HO-DET
(Purity Certified)

Values within ±0.4% Values > ±0.4%

Click to download full resolution via product page

Caption: Analytical decision matrix for distinguishing C14H20N2O isomers and certifying purity.
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Diagram 2: Combustion Analysis Mechanism
(C14H20N2O)
Visualizing the conversion of the analyte into measurable gases.

Sample
C14H20N2O

Combustion Reactor
(980°C)

Oxygen
(Excess)

CO2
(Carbon)

H2O
(Hydrogen)

NOx
(Transient)

Oxidation

Reduction Tube
(Cu, 650°C)

N2
(Nitrogen)

Reduced to N2

Click to download full resolution via product page

Caption: Stoichiometric conversion flow in CHN analysis. Note the reduction of NOx to N2 for

detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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